molecular formula C16H17NO B14683607 Phenyl{2-[(propan-2-yl)amino]phenyl}methanone CAS No. 25082-61-5

Phenyl{2-[(propan-2-yl)amino]phenyl}methanone

Cat. No.: B14683607
CAS No.: 25082-61-5
M. Wt: 239.31 g/mol
InChI Key: DGPMXBLZPJPMIH-UHFFFAOYSA-N
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Description

Phenyl{2-[(propan-2-yl)amino]phenyl}methanone is an organic compound with a complex structure that includes a phenyl group, an isopropylamino group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl{2-[(propan-2-yl)amino]phenyl}methanone can be achieved through several methods One common approach involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts such as zeolites can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Phenyl{2-[(propan-2-yl)amino]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Phenyl{2-[(propan-2-yl)amino]phenyl}methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Phenyl{2-[(propan-2-yl)amino]phenyl}methanone exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure but lacks the isopropylamino group.

    Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the isopropylamino group.

    Acetophenone: Contains a phenyl group attached to a carbonyl group but lacks the isopropylamino group.

Uniqueness

Phenyl{2-[(propan-2-yl)amino]phenyl}methanone is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

25082-61-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

phenyl-[2-(propan-2-ylamino)phenyl]methanone

InChI

InChI=1S/C16H17NO/c1-12(2)17-15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h3-12,17H,1-2H3

InChI Key

DGPMXBLZPJPMIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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